molecular formula C10H24N2 B1201397 N,N'-Diisopropyl-tetramethylenediamine CAS No. 13901-39-8

N,N'-Diisopropyl-tetramethylenediamine

Cat. No.: B1201397
CAS No.: 13901-39-8
M. Wt: 172.31 g/mol
InChI Key: OWRQMOQBTYIJQC-UHFFFAOYSA-N
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Description

N,N’-Diisopropyl-tetramethylenediamine: is an organic compound with the molecular formula C10H24N2 and a molecular weight of 172.31 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by the presence of isopropyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diisopropyl-tetramethylenediamine can be synthesized through the reaction of tetramethylenediamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, followed by the addition of isopropyl halides to form the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-Diisopropyl-tetramethylenediamine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diisopropyl-tetramethylenediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: N-substituted derivatives of N,N’-Diisopropyl-tetramethylenediamine.

Scientific Research Applications

N,N’-Diisopropyl-tetramethylenediamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: N,N’-Diisopropyl-tetramethylenediamine is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Diisopropyl-tetramethylenediamine involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can form coordination complexes with metal ions, facilitating various catalytic processes. The compound can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions, leading to its biological effects.

Comparison with Similar Compounds

  • N,N’-Diisopropylethylenediamine
  • N,N’-Dimethylethylenediamine
  • N,N’-Diphenylethylenediamine

Comparison: N,N’-Diisopropyl-tetramethylenediamine is unique due to the presence of tetramethylene and isopropyl groups, which provide distinct steric and electronic properties compared to other similar compounds. For example, N,N’-Diisopropylethylenediamine has a shorter ethylene backbone, while N,N’-Diphenylethylenediamine contains bulky phenyl groups that influence its reactivity and applications.

Properties

CAS No.

13901-39-8

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

N',N'-di(propan-2-yl)butane-1,4-diamine

InChI

InChI=1S/C10H24N2/c1-9(2)12(10(3)4)8-6-5-7-11/h9-10H,5-8,11H2,1-4H3

InChI Key

OWRQMOQBTYIJQC-UHFFFAOYSA-N

SMILES

CC(C)NCCCCNC(C)C

Canonical SMILES

CC(C)N(CCCCN)C(C)C

32267-37-1

Synonyms

isoprin
N,N'-diisopropyltetramethylendiamine

Origin of Product

United States

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